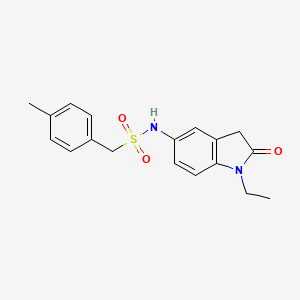

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-3-20-17-9-8-16(10-15(17)11-18(20)21)19-24(22,23)12-14-6-4-13(2)5-7-14/h4-10,19H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSACRLZWBHUPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Ethylation: The indolinone core is then ethylated using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the ethylated indolinone with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the indolinone core.

Reduction: Reduced forms of the indolinone or sulfonamide groups.

Substitution: New compounds with different functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include sulfonamide derivatives with aromatic or heterocyclic substituents. A key comparison is with 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione (), which features a dansyl (dimethylaminonaphthalene-sulfonyl) group. Key differences include:

The dansyl group’s electron-donating dimethylamino moiety confers fluorescence, whereas the indolinone-p-tolyl system may prioritize steric interactions with biological targets .

Physical and Crystallographic Properties

Crystallographic data for the dansyl derivative revealed weak C–H···π and N–H···π interactions stabilizing its structure . The target compound’s indolinone and p-tolyl groups may promote π-stacking or hydrogen bonding, but its crystal packing would depend on substituent conformations.

Solubility and Stability

Stability may vary: dansyl compounds are photostable fluorophores, while indolinones may undergo hydrolysis at the lactam moiety.

Research Implications and Limitations

The provided evidence highlights methodological approaches (e.g., SHELX for crystallography , dansyl synthesis ) applicable to studying the target compound. Further experimental work is needed to:

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides, notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an indolinone core linked to a methanesulfonamide group, which is instrumental in its biological activity. The presence of functional groups such as the sulfonamide and carbonyl groups contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide exhibits significant enzyme inhibition properties, particularly against matrix metalloproteinases (MMPs). MMPs play crucial roles in various pathological processes including cancer metastasis and tissue remodeling. Studies indicate that compounds with similar structures can effectively inhibit MMP activity, suggesting that this compound may also have potential in cancer therapy and treatment for fibrotic diseases.

Kinase Modulation

In addition to MMP inhibition, this compound may influence kinase activity, which is vital in managing metabolic disorders and inflammatory conditions. The modulation of kinase pathways indicates potential applications in treating diseases associated with dysregulated signaling pathways.

The mechanism of action involves mimicking the structure of natural substrates, allowing the compound to bind to enzyme active sites. This binding blocks the enzymatic activity essential for various biochemical pathways, disrupting processes in microorganisms or cancer cells.

Synthesis

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide typically involves the following steps:

- Formation of the Indolinone Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

- Ethylation : The indolinone core is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

- Sulfonamide Formation : The final step involves reacting the ethylated indolinone with p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-hydroxyethyl)-1-(p-tolyl)methanesulfonamide | Hydroxyethyl substituent instead of ethyl | Different solubility profiles |

| N-(benzoyl)-1-(m-tolyl)methanesulfonamide | Benzoyl group replacing the indolinone moiety | Potentially different biological activity |

| 3-(4-methoxyphenyl)-N-(ethyl)methanesulfonamide | 4-Methoxyphenyl group instead of m-tolyl | Altered electronic properties affecting activity |

The uniqueness of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide lies in its specific combination of an indolinone core with a methanesulfonamide linkage, which may confer distinct pharmacological properties compared to other derivatives.

Case Studies and Research Findings

Research has demonstrated promising results regarding the biological activities of compounds structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide. For instance, studies have shown that similar indolinone derivatives can activate p53 pathways, leading to apoptosis in cancer cells . Furthermore, metabolic studies indicated that these compounds undergo various transformations that could enhance their therapeutic efficacy by generating active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.